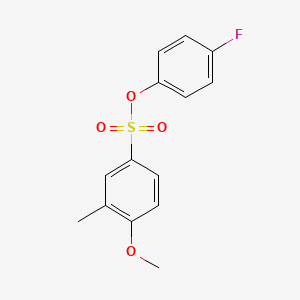

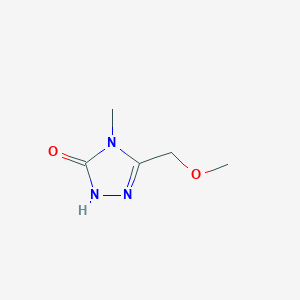

4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Proton Exchange Membranes

"4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate" is utilized in the development of proton exchange membranes (PEMs) for fuel cells. For instance, Kim, Robertson, and Guiver (2008) synthesized new sulfonated poly(arylene ether sulfone) copolymers utilizing sulfonated 4-fluorobenzophenone. These copolymers exhibited high proton conductivity and promising properties for fuel cell applications (Kim, Robertson, & Guiver, 2008). Similarly, Wang et al. (2012) prepared copoly(arylene ether sulfone)s with high proton conductivities and low methanol permeabilities, indicating potential for use in direct methanol fuel cells (Wang et al., 2012).

Chemical Synthesis and Reactions

The compound plays a role in various chemical reactions and syntheses. Uno, Sakamoto, and Suzuki (1992) explored the nucleophilic desulfinylation reactions involving 4-fluorophenyl sulfones, demonstrating the influence of β-substituents on product distribution (Uno, Sakamoto, & Suzuki, 1992). Knauf and Rothstein (1971) discussed the effects of amino and sulfhydryl reactive reagents on ion permeability in human red blood cells, where compounds similar to 4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate were used (Knauf & Rothstein, 1971).

Antimicrobial Studies

The compound has been studied for its potential antimicrobial properties. Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showing significant antimicrobial activity (Janakiramudu et al., 2017).

Fuel Cell Applications

Li et al. (2009) synthesized a novel sulfonated poly(ether ether ketone) with pendant carboxyl groups for direct methanol fuel cell applications. This research highlights the use of similar compounds in creating materials with high selectivity and efficiency for fuel cell systems (Li et al., 2009).

Drug-Tubulin Interactions

In the field of medicinal chemistry, Banerjee et al. (2005) investigated sulfonamide drugs binding to the colchicine site of tubulin, which is crucial for understanding drug-tubulin interactions in cancer therapies (Banerjee et al., 2005).

Membrane Chemistry

The compound has applications in membrane chemistry, as illustrated by Robello, Ulman, and Urankar (1993) who synthesized poly(p-phenylene sulfone) with high thermal stability and crystallinity, indicating potential for robust materials (Robello, Ulman, & Urankar, 1993).

Safety and Hazards

Propiedades

IUPAC Name |

(4-fluorophenyl) 4-methoxy-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO4S/c1-10-9-13(7-8-14(10)18-2)20(16,17)19-12-5-3-11(15)4-6-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPXGXVMAAOWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2936888.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2936893.png)

![9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2936896.png)

![Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2936899.png)

![(Z)-3-(pyridin-3-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2936902.png)